molecular formula C14H14ClNO3 B5136886 1-(3-chlorophenyl)-3-(oxolan-2-yl)pyrrolidine-2,5-dione

1-(3-chlorophenyl)-3-(oxolan-2-yl)pyrrolidine-2,5-dione

Cat. No.: B5136886
M. Wt: 279.72 g/mol
InChI Key: KGZKDDDNHRZECM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-3-(oxolan-2-yl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a chlorophenyl group, an oxolane ring, and a pyrrolidine-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-3-(oxolan-2-yl)pyrrolidine-2,5-dione typically involves the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Oxolane Ring: The oxolane ring can be attached through nucleophilic substitution reactions, often involving the use of oxirane derivatives.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, ensuring high yields and purity.

    Catalysts and Solvents: The use of specific catalysts and solvents can enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chlorophenyl)-3-(oxolan-2-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy or amino derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation Products: Oxo derivatives.

    Reduction Products: Hydroxy or amino derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(3-chlorophenyl)-3-(oxolan-2-yl)pyrrolidine-2,5-dione has found applications in several areas of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-3-(oxolan-2-yl)pyrrolidine-2,5-dione involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

    1-(3-chlorophenyl)-3-(oxolan-2-yl)pyrrolidine-2,5-dione: Unique due to the presence of both chlorophenyl and oxolane groups.

    1-(3-chlorophenyl)pyrrolidine-2,5-dione: Lacks the oxolane ring.

    3-(oxolan-2-yl)pyrrolidine-2,5-dione: Lacks the chlorophenyl group.

Uniqueness: this compound stands out due to its combined structural features, which confer unique chemical and biological properties.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(oxolan-2-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3/c15-9-3-1-4-10(7-9)16-13(17)8-11(14(16)18)12-5-2-6-19-12/h1,3-4,7,11-12H,2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZKDDDNHRZECM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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